Lipophilicity and H-Bond Donor Advantage Over Carboxylic Acid Analogs
The target compound (ethyl ester) exhibits XlogP = 4.6 and 1 H-bond donor, whereas the direct carboxylic acid analog 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoic acid (CAS 1315343-84-0) has LogP ≈ 4.34 and 2 H-bond donors . The 0.26-unit LogP difference and additional H-bond donor reduce predicted passive membrane permeability, a critical parameter for CNS-target programs where blood-brain barrier penetration is required.
| Evidence Dimension | Lipophilicity and H-bond donor count |
|---|---|
| Target Compound Data | XlogP = 4.6; H-bond donors = 1; H-bond acceptors = 5 |
| Comparator Or Baseline | 3-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid: LogP ≈ 4.34; H-bond donors = 2; H-bond acceptors = 4 |
| Quantified Difference | ΔLogP ≈ +0.26; ΔHBD = −1 |
| Conditions | Computational physicochemical profiling (XlogP/LogP derived from database entries) |
Why This Matters
For CNS-penetrant candidate selection, a 0.26-unit higher LogP with one fewer H-bond donor favors passive diffusion across the blood-brain barrier, making the ethyl ester the preferred choice over the carboxylic acid for neuronal target engagement studies.
